molecular formula C33H44N8O12 B14183036 L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine CAS No. 848350-81-2

L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine

Cat. No.: B14183036
CAS No.: 848350-81-2
M. Wt: 744.7 g/mol
InChI Key: IQZGMXSZTZBGOQ-IETUMBNRSA-N
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Description

L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine is a complex peptide composed of six amino acids: phenylalanine, asparagine, serine, threonine, tyrosine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cell surface receptors, intracellular signaling molecules, and other proteins.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-proline: Another peptide with different amino acid composition and properties.

    Semaglutide intermediate P29: A peptide used in the synthesis of semaglutide, a drug for type 2 diabetes.

    Oxyntomodulin: A peptide hormone with appetite-suppressing properties.

Uniqueness

L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical modifications and interactions. This makes it a valuable tool in various research and industrial applications.

Properties

CAS No.

848350-81-2

Molecular Formula

C33H44N8O12

Molecular Weight

744.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H44N8O12/c1-16(43)27(32(51)38-21(12-18-7-9-19(44)10-8-18)29(48)39-23(33(52)53)14-26(36)46)41-31(50)24(15-42)40-30(49)22(13-25(35)45)37-28(47)20(34)11-17-5-3-2-4-6-17/h2-10,16,20-24,27,42-44H,11-15,34H2,1H3,(H2,35,45)(H2,36,46)(H,37,47)(H,38,51)(H,39,48)(H,40,49)(H,41,50)(H,52,53)/t16-,20+,21+,22+,23+,24+,27+/m1/s1

InChI Key

IQZGMXSZTZBGOQ-IETUMBNRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N)O

Origin of Product

United States

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